molecular formula C23H27N5O5 B120779 (1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile CAS No. 152104-53-5

(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile

Cat. No. B120779
CAS RN: 152104-53-5
M. Wt: 453.5 g/mol
InChI Key: WTMKTMCADOSNBQ-FMDZXFMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 158558 is a natural product found in Streptomyces lusitanus with data available.

Scientific Research Applications

Structural and Isomerization Studies

  • X-ray and NMR Spectroscopy : A study investigated the isomerization of bis[(Z)‐cyanomethylidene]‐diazapentacyclodienedicarboxylates, which are structurally related to the compound . The research focused on spontaneous E/Z isomerization, revealing insights through X-ray, 1H, 13C, and 15N NMR spectroscopy, and quantum chemical calculations (Afonin et al., 2017).

Reaction Mechanisms and Synthesis

  • Epoxidation and Rearrangement Reactions : Research has shown the synthesis of complex organic structures through epoxidation and rearrangement reactions of related compounds. This has implications for understanding the chemical behavior and potential synthesis routes of the specified compound (Mosimann & Vogel, 2000).

Synthetic Applications

  • Synthesis of Macroheterocycles : The compound's related structures have been utilized in the synthesis of macroheterocycles. These are large ring-shaped molecules that have diverse applications in chemistry and pharmaceuticals (Voronkov et al., 1993).

Photochemical Studies

  • Photocycloaddition Reactions : Studies on similar compounds have explored their behavior in photochemical reactions like photocycloaddition. This type of reaction involves the addition of two or more molecules in the presence of light, which could be relevant to the compound (Yang, Fan & Fan, 1989).

Intermediates in Organic Synthesis

  • Asymmetric Synthesis of Elemanoids : The compound's relatives have been used as intermediates in the asymmetric synthesis of elemanoids, which are compounds with potential medicinal applications (Kato et al., 1993).

Chemical Structure Analysis

  • Crystal Structure and Conformation Studies : Research has been conducted on compounds with similar bicyclic structures, providing insights into their crystal structure and conformation. This is crucial for understanding the physical and chemical properties of such compounds (Vega et al., 2008).

properties

CAS RN

152104-53-5

Product Name

(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile

Molecular Formula

C23H27N5O5

Molecular Weight

453.5 g/mol

IUPAC Name

(1R,3R)-5-(2-hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile

InChI

InChI=1S/C23H27N5O5/c1-10-21(31)17-16(22(32)23(10)33-3)15(9-30)28-14(8-25)12-6-11-13(7-24)27(4-5-29)19(17)20(28)18(11)26(12)2/h11-15,18-20,29-30H,4-6,9H2,1-3H3/t11-,12+,13?,14?,15?,18?,19?,20?/m0/s1

InChI Key

WTMKTMCADOSNBQ-FMDZXFMMSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)C3C4C5[C@@H](C[C@@H](N5C)C(N4C2CO)C#N)C(N3CCO)C#N)OC

SMILES

CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C(N4C2CO)C#N)C(N3CCO)C#N)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C(N4C2CO)C#N)C(N3CCO)C#N)OC

synonyms

cyanocycline D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile
Reactant of Route 2
(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile
Reactant of Route 3
(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile
Reactant of Route 4
(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile
Reactant of Route 5
(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile
Reactant of Route 6
(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile

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